Product packaging for 4'Hydroxy-7,8-dihydro Kavain(Cat. No.:)

4'Hydroxy-7,8-dihydro Kavain

Cat. No.: B13445986
M. Wt: 248.27 g/mol
InChI Key: CATKBYILMDGPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4'Hydroxy-7,8-dihydro Kavain is a high-purity kavalactone offered for scientific research and investigational applications. As a constituent related to those found in Piper methysticum (kava), it is of significant interest in pharmacological studies. Research on related kavalactones, particularly dihydrokavain, suggests several key mechanisms and applications for scientific exploration. These compounds have been shown to positively modulate GABA A receptor function in a flumazenil-insensitive manner, indicating a pathway distinct from classical benzodiazepines . This action contributes to their investigation for potential anxiolytic and sedative properties . Furthermore, studies indicate that dihydrokavain exhibits anti-inflammatory and analgesic effects, including the inhibition of cyclooxygenase (COX) enzymes and suppression of tumor necrosis factor alpha (TNFα) . It has also demonstrated activity in modulating norepinephrine-induced calcium signaling by antagonizing β-adrenergic receptors . Researchers are directed to study the metabolism of kavalactones and their potential for drug interactions, as related compounds are known to inhibit cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4 . This product is intended for laboratory use by qualified professionals and is strictly labeled For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B13445986 4'Hydroxy-7,8-dihydro Kavain

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C14H16O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-3,5-6,9,12,15H,4,7-8H2,1H3

InChI Key

CATKBYILMDGPTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC=C(C=C2)O

Origin of Product

United States

Biosynthesis of Kavalactone Precursors in Piper Methysticum

Polyketide Pathway Derivation of Kavalactones

Kavalactones are classified as polyketides, a diverse group of natural products synthesized through the repetitive condensation of small carboxylic acid units. cirad.frrcsb.org The biosynthesis of the kavalactone backbone is initiated with a starter molecule derived from the phenylpropanoid pathway, typically a hydroxycinnamoyl-CoA thioester. biorxiv.orgnih.gov For the synthesis of 4'-Hydroxy-7,8-dihydrokavain, this starter unit is p-coumaroyl-CoA, which provides the C6-C3 phenylpropane skeleton and the signature hydroxyl group at the 4'-position of the phenyl ring. rcsb.orgbiorxiv.orgresearchgate.net

This starter molecule is then extended by two successive decarboxylative condensations with malonyl-CoA, which serves as the two-carbon extender unit. biorxiv.orgnih.gov This chain elongation process results in a linear triketide intermediate. nih.gov The subsequent cyclization of this intermediate via lactonization, rather than the more common Claisen condensation seen in flavonoid biosynthesis, is the critical step that forms the α-pyrone (or pyran-2-one) ring characteristic of the kavalactone scaffold. biorxiv.org

Specifically for 7,8-dihydrokavalactones, research suggests that the saturation of the C7-C8 bond likely occurs at the precursor stage. biorxiv.org This involves the use of a dihydro-hydroxycinnamoyl-CoA starter substrate, such as dihydro-p-coumaroyl-CoA (phloretic acid-CoA), which already contains a reduced α-β bond. When this reduced precursor is utilized by the enzymatic machinery, it directly yields a 7,8-saturated styrylpyrone backbone, bypassing the need for a subsequent reduction step on the completed kavalactone ring. biorxiv.org

ComponentRole in Biosynthesis
p-Coumaroyl-CoA Phenylpropanoid-derived starter unit providing the C6-C3 backbone and 4'-hydroxyl group.
Dihydro-p-coumaroyl-CoA Reduced starter unit leading directly to the 7,8-dihydrokavain scaffold.
Malonyl-CoA Two-carbon extender unit used for chain elongation.
Polyketide Pathway Metabolic route for the iterative condensation of acyl-CoA units to form the carbon backbone.

Enzymatic Machinery Involved in Pyran-2-one Scaffold Formation

The formation of the core kavalactone structure is catalyzed by a set of highly specialized enzymes that have evolved unique functionalities within P. methysticum. These enzymes guide the precise assembly and modification of the precursors into a diverse array of final compounds.

The central enzyme in kavalactone biosynthesis is styrylpyrone synthase (SPS), a Type III polyketide synthase. biorxiv.orgfrontiersin.org Research has identified two paralogous SPS enzymes in kava (B3030397), PmSPS1 and PmSPS2, which are believed to have neofunctionalized from an ancestral chalcone (B49325) synthase (CHS), the key enzyme in flavonoid biosynthesis. researchgate.net

Unlike CHS, which produces a tetraketide intermediate that cyclizes to form a chalcone, SPS catalyzes only two rounds of condensation with malonyl-CoA to produce a triketide intermediate. biorxiv.orgnih.gov Crucially, SPS directs this linear triketide to undergo lactonization, forming the six-membered α-pyrone ring that defines the kavalactone and flavokavain molecular architecture. biorxiv.org The substrate flexibility of these SPS enzymes allows them to accept various hydroxycinnamoyl-CoA starter units, including p-coumaroyl-CoA and its dihydro variants, which is essential for generating the structural diversity observed among kavalactones. biorxiv.org

Following the creation of the initial styrylpyrone scaffold by SPS, a series of "tailoring" enzymes perform further modifications to produce the final, structurally diverse kavalactones. researchgate.net These enzymes, including O-methyltransferases (OMTs) and oxidoreductases, impart specific chemical features to the core structure. biorxiv.org

O-Methyltransferases (OMTs): The methoxy (B1213986) group at the C4 position of 4'-Hydroxy-7,8-dihydrokavain is added by a specific OMT. Studies have identified kavalactone-specific OMTs in kava, such as PmKOMT1, which can methylate hydroxyl groups on the pyrone ring. biorxiv.org This methylation is a critical step in the biosynthesis of many major kavalactones.

Oxidoreductases: While the 7,8-dihydro structure is likely derived from a reduced precursor, other kavalactones undergo specific reductions on the pyrone ring. For instance, a regio- and stereo-specific kavalactone reductase (KLR) has been identified that reduces the C5-C6 double bond to produce chiral kavalactones like kavain (B167398). rcsb.org This highlights the role of reductases in creating specific stereochemistry within the kavalactone family.

EnzymeAbbreviationFunction
Styrylpyrone Synthase SPSCatalyzes the formation of the styrylpyrone scaffold from a hydroxycinnamoyl-CoA starter and two malonyl-CoA units. biorxiv.org
4-Coumarate-CoA Ligase 4CLActivates hydroxycinnamic acids (e.g., p-coumaric acid) into their corresponding CoA-thioesters for use by SPS. biorxiv.orgnih.gov
O-Methyltransferase OMTAdds methyl groups to hydroxyl moieties on the kavalactone scaffold, such as at the C4 position. biorxiv.org
Kavalactone Reductase KLRCatalyzes the regio- and stereo-specific reduction of double bonds in the pyrone ring (e.g., C5-C6). rcsb.org

Genetic and Chemodiversity of Piper methysticum Influencing Precursor Abundance

The significant variation in kavalactone composition among different cultivars of P. methysticum is a direct result of the plant's genetic diversity. oup.com These distinct chemical profiles, known as chemotypes, are genetically controlled and are a key feature of kava cultivation. researchgate.net P. methysticum is a sterile, clonally propagated species, which has led to the development of numerous cultivars with stable and unique kavalactone profiles. cirad.frresearchgate.net

This chemodiversity is rooted in genetic differences that influence the expression levels and catalytic efficiencies of the biosynthetic enzymes. For example, variations in the genes encoding SPS, OMTs, and other tailoring enzymes can lead to the preferential production of certain kavalactones. Cultivars classified as "noble" kavas, for instance, have chemotypes that are considered desirable for traditional consumption, while others may produce higher concentrations of specific compounds like dihydrokavain (B1670604) and dihydromethysticin. cirad.frnih.gov

Metabolism of 7,8 Dihydrokavain to 4 Hydroxy 7,8 Dihydrokavain

Formation and Identification of 4'-Hydroxy-7,8-dihydrokavain as a Major Metabolitenih.gov

Following administration, 7,8-dihydrokavain is metabolized into several byproducts. Among the nine identified metabolites, 4'-hydroxy-7,8-dihydrokavain, also referred to as 12-hydroxydihydrokavain in some literature, has been identified as the most abundant, making it a principal indicator of 7,8-dihydrokavain metabolism. nih.gov Approximately two-thirds of the metabolites derived from 7,8-dihydrokavain are hydroxylated forms, underscoring the prominence of this metabolic route. nih.gov The identification of these metabolites has been crucial in understanding the pharmacokinetic profile of 7,8-dihydrokavain.

Specific Metabolic Pathways and Biotransformations

The biotransformation of 7,8-dihydrokavain into 4'-hydroxy-7,8-dihydrokavain and its subsequent conjugates involves a series of well-defined enzymatic reactions. These pathways are central to the detoxification and elimination of the compound from the body.

Hydroxylation Patterns on the Phenyl Ring (e.g., para-hydroxylation at C-4')nih.govgtfch.org

The primary and most significant metabolic transformation of 7,8-dihydrokavain is the hydroxylation of its phenyl ring. nih.gov This reaction predominantly occurs at the C-4' position, which is the para position on the phenyl ring, leading to the formation of 4'-hydroxy-7,8-dihydrokavain. nih.govgtfch.org This specific hydroxylation is a common metabolic pathway for many kavalactones and is a critical step that increases the water solubility of the compound, preparing it for subsequent conjugation reactions.

Conjugation Reactions (e.g., Glucuronidation and Sulfation)nih.govgtfch.org

After hydroxylation, 4'-hydroxy-7,8-dihydrokavain undergoes phase II conjugation reactions, primarily glucuronidation and sulfation. nih.gov While direct studies on the conjugation of 4'-hydroxy-7,8-dihydrokavain are limited, the metabolic fate of the structurally similar hydroxylated metabolite of kavain (B167398) provides a strong indication of the expected pathways. For instance, 12-hydroxykavain is extensively conjugated, with 15.3% found as a glucuronide and 83.3% as a sulfate (B86663) in urine. gtfch.org These processes involve the attachment of glucuronic acid or a sulfate group to the newly added hydroxyl group, further increasing the polarity and water solubility of the metabolite, which facilitates its renal excretion. nih.gov

Involvement of Cytochrome P450 Enzymes in Biotransformationnih.gov

The initial hydroxylation of 7,8-dihydrokavain is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.gov While the specific CYP isozymes responsible for the metabolism of 7,8-dihydrokavain have not been definitively identified, studies on kavalactones as a class indicate that several CYP enzymes are involved in their metabolism. In vitro studies have shown that various kavalactones can inhibit CYP isozymes, including CYP2C9, CYP2C19, and CYP3A4, suggesting that these enzymes may also be involved in their biotransformation. nih.gov

Comparative Metabolic Fates of 7,8-Dihydrokavain versus Other Kavalactonesnih.govnih.gov

While the metabolic pathways for the major kavalactones share similarities, such as hydroxylation and conjugation, there are notable differences in their metabolic fates. A distinguishing feature of 7,8-dihydrokavain metabolism is that a significant portion of the parent compound is excreted unchanged in the urine. nih.gov This contrasts with other kavalactones like kavain, which is more extensively metabolized into a larger number of metabolites that are found in smaller quantities.

Furthermore, while 7,8-dihydrokavain primarily yields 4'-hydroxy-7,8-dihydrokavain as its major metabolite, other kavalactones can have different primary metabolic products. nih.gov For instance, methysticin (B1662917) and dihydromethysticin, which possess a methylenedioxyphenyl group, can undergo demethylenation to form catechols, which are then further oxidized. nih.gov These differences in metabolic profiles contribute to the varying pharmacokinetic and pharmacodynamic properties of the individual kavalactones.

Detection and Quantification of 4'-Hydroxy-7,8-dihydrokavain in Research Models

The study of 7,8-dihydrokavain metabolism relies on sensitive and specific analytical techniques to detect and quantify the parent compound and its metabolites in biological matrices. Research models for these investigations have included both in vivo animal studies and in vitro cell-based assays.

Research Models for Studying 7,8-Dihydrokavain Metabolism

Research ModelDescriptionKey Findings Related to 7,8-DihydrokavainReferences
Male Albino RatsAn in vivo model used to study the metabolism and excretion of kavalactones.Identification of nine metabolites of 7,8-dihydrokavain, with 12-hydroxydihydrokavain (4'-hydroxy-7,8-dihydrokavain) being the most abundant. A large amount of the parent compound was also found in urine. nih.gov
Male Balb/c MiceAn in vivo model to investigate the distribution of kavalactones in brain tissue.Demonstrated rapid elimination of 7,8-dihydrokavain from the brain. nih.gov
Hep-G2 Cells (Human Liver Cell Line)An in vitro model used to study the hepatic metabolism of kavalactones.Used for exemplary examination of kavain metabolism, with the identification of metabolites also found in human and rat urine. gtfch.org

A variety of analytical methods are employed for the precise detection and quantification of 4'-hydroxy-7,8-dihydrokavain.

Analytical Methods for 4'-Hydroxy-7,8-dihydrokavain

Analytical MethodPrincipleApplication in 7,8-Dihydrokavain Metabolism StudiesReferences
Gas Chromatography-Mass Spectrometry (GC/MS)Separates volatile compounds which are then ionized and identified based on their mass-to-charge ratio.Identification and characterization of 12-hydroxy-7,8-dihydrokavain and other metabolites in human specimens and liver cell lines. gtfch.org
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)Separates compounds based on their interaction with a stationary phase, with detection based on UV-Vis absorbance.Quantification of kavain and its main metabolites, including hydroxylated derivatives, in serum and urine. gtfch.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of HPLC with the sensitive detection of mass spectrometry.Confirmation and identification of kavalactone metabolites. researchgate.net

Analysis in In Vitro Metabolic Systems (e.g., Liver Microsomes)

In vitro studies utilizing liver microsomes from both rats and humans have been instrumental in elucidating the metabolic fate of 7,8-Dihydrokavain. These systems contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primarily responsible for the oxidative metabolism of many compounds.

When kava (B3030397) extract is incubated with human liver microsomes, various electrophilic metabolites are formed. For 7,8-Dihydrokavain specifically, metabolism by both rat and human liver microsomes has been shown to generate metabolites such as 7,8-dihydrokawain 11,12-hydroquinone. researchgate.net This suggests that hydroxylation of the phenyl ring is a significant metabolic route. The formation of hydroxylated metabolites is dependent on cytochrome P-450 isozymes. nih.gov Dihydrokavain (B1670604) itself has been shown to inhibit several cytochrome P450 enzymes in vitro, including CYP2C9, CYP2C19, and CYP3A4, which indicates a potential for interaction with the very enzyme systems responsible for its metabolism. wikipedia.org

The primary metabolic pathways for kavalactones, including 7,8-Dihydrokavain, in these in vitro systems involve hydroxylation of the aromatic ring, reduction of double bonds, and potential opening of the lactone ring. nih.gov The formation of hydroxylated derivatives in liver microsomes provides a foundational model for understanding the initial steps of biotransformation that occur in a whole organism.

Table 1: In Vitro Cytochrome P450 Inhibition by Dihydrokavain

Enzyme IC50 (μM)
CYP2C19 10.05
CYP3A4 78.59
CYP2C9 130.95

Data sourced from in vitro studies. wikipedia.org

Detection in In Vivo Animal Excreta (e.g., Urine)

Following administration in animal models, metabolites of 7,8-Dihydrokavain are readily detected in excreta, particularly urine. Studies in male albino rats have shown that after oral administration of 7,8-dihydrokavain, a significant amount of the parent compound is excreted in the urine, alongside numerous metabolites. nih.gov

Hydroxylated forms are among the most prominent metabolites identified. Specifically, 12-hydroxydihydrokavain (another name for 4'-Hydroxy-7,8-dihydrokavain) has been identified as the most abundant of nine metabolites found in rat urine. nih.gov In rats, approximately 50% to 75% of administered kavalactones are excreted through the urine, primarily as glucuronide and sulphate conjugates. nih.gov This indicates that following hydroxylation to form 4'-Hydroxy-7,8-dihydrokavain, the compound undergoes further phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body. nih.gov The detection of these metabolites confirms that the hydroxylation pathway observed in vitro is a major route of metabolism in vivo.

Distribution Studies in Animal Tissues

Pharmacokinetic studies in animals reveal the distribution patterns of 7,8-Dihydrokavain and its metabolites throughout the body. Following administration, kavalactones generally exhibit a large volume of distribution, indicating extensive affinity for various tissues. researchgate.net

In male Balb/c mice, 7,8-dihydrokavain is rapidly distributed into the brain, reaching a peak concentration of 64.7 ng/mg of wet brain tissue just 5 minutes after intraperitoneal administration, after which it is quickly eliminated. nih.gov This rapid uptake into the central nervous system is a key characteristic of its pharmacokinetic profile.

More comprehensive distribution studies in mice have mapped the concentration of 7,8-Dihydrokavain over time in several key tissues. The compound shows significant presence in the serum, liver, lung, and brain. researchgate.net Given that the liver is a primary site of metabolism, it is a key location for the conversion of 7,8-Dihydrokavain to 4'-Hydroxy-7,8-dihydrokavain. plos.org Similarly, analysis of rat tissues after administration of kavalactones showed the highest concentrations in the kidneys and liver, organs central to metabolism and excretion. researchgate.net The presence of the parent compound in these tissues strongly implies the localized formation and presence of its metabolites, including 4'-Hydroxy-7,8-dihydrokavain.

Table 2: Peak Concentration of Kavalactones in Mouse Brain Tissue (5 mins post-injection)

Compound Peak Concentration (ng/mg wet brain tissue)
7,8-Dihydrokavain 64.7
Kavain 29.3
Desmethoxyyangonin 10.4
Yangonin 1.2

Data from a study in male Balb/c mice. nih.gov

Pharmacological and Biological Activities of 4 Hydroxy 7,8 Dihydrokavain

Mechanisms of Action at the Molecular and Cellular Level (if direct activity is reported)

Current scientific literature available through search results does not provide specific details on the direct molecular and cellular mechanisms of action for 4'-Hydroxy-7,8-dihydrokavain itself. The following sections reflect the absence of direct reported activity for this specific metabolite.

Receptor Interactions (e.g., GABAergic system modulation)

There is no direct evidence from the provided search results detailing the interaction of 4'-Hydroxy-7,8-dihydrokavain with specific molecular receptors, including the GABAergic system.

Enzyme Modulation (e.g., COX enzymes, other metabolic enzymes)

Specific data on the modulatory effects of 4'-Hydroxy-7,8-dihydrokavain on enzymes such as cyclooxygenase (COX) or various cytochrome P450 (CYP) metabolic enzymes are not available in the reviewed literature.

Signaling Pathway Activation (e.g., AMPK signaling)

There are no reports in the search results that describe the activation or modulation of specific signaling pathways, such as the AMPK pathway, by 4'-Hydroxy-7,8-dihydrokavain.

Biological Effects in Isolated Cell Systems (In Vitro Studies)

Dedicated in vitro studies to characterize the biological effects of isolated 4'-Hydroxy-7,8-dihydrokavain on specific cell systems have not been identified in the search results.

Effects in Preclinical In Vivo Animal Models

The effects of administering 4'-Hydroxy-7,8-dihydrokavain in preclinical in vivo animal models have not been documented in the available scientific literature.

Comparative Pharmacological Profile with Parent 7,8-Dihydrokavain and Other Kavalactones

While information on 4'-Hydroxy-7,8-dihydrokavain is sparse, a comparative profile can be drawn from the extensive research on its parent compound, 7,8-dihydrokavain (dihydrokavain), and other major kavalactones. 7,8-dihydrokavain is one of the six major kavalactones found in the kava (B3030397) plant and is considered a significant contributor to the plant's pharmacological effects. wikipedia.orgtaylorandfrancis.com

7,8-Dihydrokavain:

Receptor Interactions : Kava extracts containing 7,8-dihydrokavain have shown binding affinity for GABA-A, dopamine (B1211576) D2, opioid (mu and delta), and histamine (B1213489) (H1 and H2) receptors. nih.gov 7,8-dihydrokavain is believed to contribute significantly to the anxiolytic effects of kava. glpbio.com It has also been shown to inhibit voltage-dependent sodium and calcium channels, leading to muscle relaxation. taylorandfrancis.com Among the six major kavalactones, it demonstrated the most potent inhibition of norepinephrine-induced calcium signaling in lung cancer cells by antagonizing β-adrenergic receptors. wikipedia.org

Enzyme Modulation : 7,8-dihydrokavain has demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, reducing COX-1 activity by approximately 58% and COX-2 by 28%. wikipedia.orgmedchemexpress.com It also inhibits several cytochrome P450 enzymes, including CYP2C9 (IC50 = 130.95 μM), CYP2C19 (IC50 = 10.05 μM), and CYP3A4 (IC50 = 78.59 μM). wikipedia.orgmedchemexpress.com However, some studies have found it to be largely ineffective at inhibiting certain CYP450 isoenzymes at the highest tested concentrations. nih.gov

Signaling Pathway Activation : Research indicates that an analogue of 7,8-dihydrokavain can activate AMP-activated protein kinase (AMPK) signaling, suggesting potential anti-diabetic activity. wikipedia.org

In Vitro Effects : In isolated cell systems, 7,8-dihydrokavain reduces the secretion of tumor necrosis factor-alpha (TNFα) in lipopolysaccharide-stimulated human monocytic leukemia cells. wikipedia.orgmedchemexpress.com

In Vivo Effects : In animal models, 7,8-dihydrokavain produces significant analgesic effects. medchemexpress.com It has also been shown to reduce anxiety-related distress in chicks without causing sedation. wikipedia.org

Other Kavalactones:

Kavalactones like methysticin (B1662917) and 7,8-dihydromethysticin have been identified as inducers of the CYP1A1 enzyme via the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov In contrast, 7,8-dihydrokavain did not show a significant effect on CYP1A1. nih.gov

Dihydromethysticin and methysticin are also noted as potent inhibitors of CYP2C19 and CYP3A4. nih.gov

The pharmacological profile of the parent 7,8-dihydrokavain is multifaceted, involving receptor binding, enzyme inhibition, and modulation of signaling pathways. This contrasts sharply with the current lack of specific pharmacological data for its metabolite, 4'-Hydroxy-7,8-dihydrokavain. The hydroxylation at the 4' position on the phenyl ring represents a significant structural change that would be expected to alter its biological activity, for instance, by affecting its ability to cross the blood-brain barrier or its affinity for receptor binding sites. However, without direct studies, its comparative activity remains speculative.

Data Tables

Table 1: Enzyme Modulation by 7,8-Dihydrokavain (Parent Compound)

Enzyme Activity IC50 / % Inhibition Source(s)
Cyclooxygenase-1 (COX-1) Inhibition ~58% wikipedia.orgmedchemexpress.com
Cyclooxygenase-2 (COX-2) Inhibition ~28% wikipedia.orgmedchemexpress.com
Cytochrome P450 2C9 (CYP2C9) Inhibition 130.95 μM wikipedia.orgmedchemexpress.com
Cytochrome P450 2C19 (CYP2C19) Inhibition 10.05 μM wikipedia.orgmedchemexpress.com

Table 2: Comparative Activity of Major Kavalactones on CYP1A1 Induction

Kavalactone Effect on CYP1A1 Mechanism Source(s)
Methysticin Strong Induction AhR-dependent nih.gov
7,8-Dihydromethysticin Moderate Induction AhR-dependent nih.gov
7,8-Dihydrokavain No Significant Effect - nih.gov
Yangonin No Significant Effect - nih.gov
Kavain (B167398) No Significant Effect - nih.gov

Structure Activity Relationships Sar and Analog Development for Kavalactones

Influence of Hydroxylation at the 4' Position on Biological and Metabolic Fate

The metabolic transformation of kavalactones is a critical determinant of their biological activity and clearance. One of the principal metabolic pathways for these compounds in both humans and rats is hydroxylation, particularly on the aromatic ring. nih.govresearchgate.net The compound 4'-Hydroxy-7,8-dihydrokavain (also referred to as p-hydroxy-7,8-dihydrokavain) is a notable metabolite of kavain (B167398), detected in human urine following kava (B3030397) consumption. d-nb.infofda.gov

Hydroxylation at the 4'-position (para position) of the phenyl ring introduces a polar hydroxyl group, which significantly alters the physicochemical properties of the parent molecule, 7,8-dihydrokavain. This modification generally increases the water solubility of the compound, facilitating its excretion from the body. nih.gov Following hydroxylation, the metabolite can undergo further phase II metabolic reactions, such as conjugation with glucuronic acid or sulfate (B86663), to form even more water-soluble compounds that are readily eliminated via urine or bile. nih.gov

The introduction of this hydroxyl group can also modulate biological activity. While the parent compound, 7,8-dihydrokavain, is recognized for its anxiolytic properties, the specific activity of its 4'-hydroxy metabolite is an area of ongoing research. wikipedia.orgglpbio.com In related classes of compounds like flavanones, hydroxylation at the 4' position has been shown to be essential for certain biological activities, such as inducing apoptosis in cancer cells. nih.gov This suggests that the 4'-hydroxyl group on the kavalactone scaffold could be a key functional group for interaction with specific biological targets.

Table 1: Metabolic Fate of 7,8-dihydrokavain vs. 4'-Hydroxy-7,8-dihydrokavain

Feature 7,8-dihydrokavain 4'-Hydroxy-7,8-dihydrokavain
Metabolic Origin A primary kavalactone found in the kava plant. nih.gov A major urinary metabolite of kavain. d-nb.infonih.gov
Primary Metabolic Reaction Undergoes hydroxylation, lactone ring-opening, and reduction of double bonds. nih.govnih.gov Can undergo further Phase II conjugation (glucuronidation, sulfation). nih.gov
Key Functional Group Phenyl ring without substitution. Hydroxyl group at the 4' position of the phenyl ring.
Physicochemical Impact More lipophilic. Increased polarity and water solubility.
Excretion Pathway Excreted as various metabolites, including hydroxylated and conjugated forms. nih.gov Primarily excreted in the urine as free or conjugated forms. fda.gov

Synthetic Strategies for 4'-Hydroxy-7,8-dihydrokavain and its Analogues

The synthesis of kavalactones and their analogues is crucial for conducting detailed structure-activity relationship studies and exploring their therapeutic potential. While specific, detailed synthetic routes for 4'-Hydroxy-7,8-dihydrokavain are not extensively documented in isolation, general strategies for kavalactone synthesis can be adapted to produce this hydroxylated analogue.

A common approach to synthesizing the kavalactone core involves a condensation reaction followed by lactonization. williams.edu To produce 4'-Hydroxy-7,8-dihydrokavain, a synthetic strategy could involve the following key steps:

Preparation of a Protected Precursor : The synthesis would likely begin with a commercially available starting material such as 4-hydroxybenzaldehyde (B117250) or 4-hydroxyphenylacetic acid. The phenolic hydroxyl group would need to be protected with a suitable protecting group (e.g., benzyl (B1604629) or silyl (B83357) ether) to prevent it from interfering with subsequent reactions.

Chain Elongation : The protected aryl precursor would undergo chain elongation to form the necessary carbon backbone. For instance, an aldol (B89426) reaction using a protected 4-hydroxycinnamaldehyde could be employed. williams.edu

Formation of the Dihydropyrone Ring : A key step is the formation of the δ-hydroxy-β-ketoester intermediate, which can then be cyclized (lactonized) to form the 5,6-dihydro-2H-pyran-2-one ring system characteristic of 7,8-dihydrokavain. This can be achieved through methods like a malonate displacement/decarboxylation reaction. williams.edu

Deprotection : The final step would involve the removal of the protecting group from the 4'-hydroxyl position to yield the target compound, 4'-Hydroxy-7,8-dihydrokavain.

The development of asymmetric synthesis pathways allows for the creation of specific enantiomers, which is important as many kavalactones are chiral and biological activity can be stereospecific. williams.edu Furthermore, modern synthetic methodologies, such as Stille couplings with tin-substituted intermediates, provide versatile routes for generating a wide array of aryl-substituted kavalactone analogues, which could be readily applied to synthesize compounds with a 4'-hydroxy substituent. williams.edu The synthesis of various analogues with different substituents at the 4-position of the aryl ring has been instrumental in SAR studies, confirming that modifications at this site significantly impact biological potency. nih.govnih.gov

Pharmacophoric Analysis of Kavalactones and their Hydroxylated Metabolites

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The molecular structure of kavalactones possesses a distinct pharmacophore that allows for interaction with a variety of molecular targets. nih.govmedchemexpress.com

The key features of the kavalactone pharmacophore generally include:

An α,β-unsaturated lactone ring: This group acts as a hydrogen bond acceptor and is crucial for the molecule's core structure.

A styryl or phenylethyl group at the C6 position: This aromatic ring provides a hydrophobic interaction region.

The introduction of a hydroxyl group at the 4' position of the phenyl ring, as seen in 4'-Hydroxy-7,8-dihydrokavain, adds a critical feature to this pharmacophore. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new or stronger interactions with amino acid residues in a target protein's binding site.

This modification can significantly alter the molecule's binding affinity and selectivity for various targets. Structure-activity relationship (SAR) studies on synthetic kavalactone analogues have demonstrated that a substituent at the 4-position on the pendant aryl ring is often required for potent biological activity. nih.govnih.gov For example, analogues with electron-withdrawing or hydrogen-bonding groups at this position have shown increased potency in certain assays compared to the parent compounds. nih.gov Therefore, the 4'-hydroxyl group is a key modulating element of the kavalactone pharmacophore, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.

Table 2: Pharmacophoric Features of Kavalactones and the Influence of 4'-Hydroxylation

Pharmacophoric Feature General Kavalactone Scaffold (e.g., 7,8-dihydrokavain) Impact of 4'-Hydroxylation (e.g., 4'-Hydroxy-7,8-dihydrokavain)
Lactone Ring Hydrogen bond acceptor site. Unchanged. Remains a key hydrogen bond acceptor.
Aromatic (Phenyl) Ring Provides a region for hydrophobic and π-π stacking interactions. The core hydrophobic character is maintained.
Linker Chain Provides specific spatial orientation and conformational flexibility. Unchanged. Maintains the distance between the lactone and aromatic rings.
4'-Position Substituent Typically a hydrogen atom in unsubstituted parent compounds like kavain. A hydroxyl group, which introduces a potent hydrogen bond donor/acceptor site. This can lead to new or enhanced interactions with biological targets.
Overall Polarity Generally lipophilic. Increased polarity, which affects solubility, membrane permeability, and metabolic fate.

Advanced Analytical Methodologies for 4 Hydroxy 7,8 Dihydrokavain Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For 4'-Hydroxy-7,8-dihydrokavain and related kavalactones, various chromatographic methods are employed, each offering distinct advantages in terms of sensitivity, selectivity, and speed.

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Ultraviolet (UV) detection is a widely used technique for the analysis of kavalactones. These methods separate compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The separated compounds are then detected based on their absorbance of UV light.

In the analysis of kava (B3030397) extracts, HPLC-DAD allows for the quantification of total kavalactone content and the determination of the distribution profile. For instance, a validated HPLC-UV method successfully separated six major kavalactones and three flavokavains in a single 10-minute run. While specific studies on 4'-Hydroxy-7,8-dihydrokavain are limited, the UV absorption properties inherent to the kavalactone structure make HPLC-UV/DAD a suitable method for its quantification. The selection of an appropriate wavelength is critical; for general kavalactone analysis, wavelengths around 240 nm are often used. In one study analyzing kavain (B167398) and its metabolites, HPLC-DAD was used to establish linearity for kavain from 5 to 100 ng/ml, demonstrating its suitability for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and specificity compared to HPLC-UV. This technique couples the separation power of LC with the mass analysis capability of a mass spectrometer, allowing for the unequivocal identification and quantification of compounds even at trace levels.

LC-MS/MS has been successfully used to detect hydroxylated metabolites of kavalactones. For example, 12-hydroxy-7,8-dihydrokavain, an isomer of 4'-Hydroxy-7,8-dihydrokavain, was detected in human hair samples using LC-MS/MS. The method's high selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. A simple and rapid LC-MS/MS bioanalytical method was developed and validated for quantifying kavain in mice plasma, demonstrating a linear response in the concentration range of 10 to 200 ng/mL. High-Resolution Mass Spectrometry (HRMS) further enhances analytical confidence by providing exact mass measurements, which aids in the identification of unknown metabolites and the confirmation of elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like kavalactones. In GC-MS, compounds are vaporized and separated in a gaseous mobile phase. The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio and fragmentation patterns.

GC-MS has been employed for the qualitative and quantitative profiling of kavalactones in various kava samples and biological matrices. Studies have used GC-MS to identify kavalactones and related compounds in commercial herbal preparations. Time-of-Flight (TOF) mass analyzers (GC/TOF-MS) can be used to confirm results from other methods, such as HPLC-DAD, providing high mass accuracy and resolution. Research on kavain metabolism has utilized GC/MS to identify and characterize metabolites after extraction from liver cell lines, establishing linearity for kavain between 20 to 5000 ng/ml. This indicates the technique's applicability for quantifying 4'-Hydroxy-7,8-dihydrokavain, provided it is thermally stable or can be derivatized to enhance volatility.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle-sized columns to achieve faster separations and higher resolution. A validated UHPLC-UV method was developed to separate six major kavalactones and three flavokavains within a 15-minute analysis time. This method demonstrated excellent separation and was structurally confirmed by LC-UV-MS/MS. The enhanced resolution of UHPLC is particularly beneficial for separating structurally similar compounds, such as isomers of hydroxylated dihydrokavains, and for distinguishing major kavalactones from minor components that could otherwise interfere with quantification.

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable for research, it must undergo a thorough validation process. Key parameters include selectivity, specificity, and the limits of detection (LOD) and quantification (LOQ).

Selectivity and Specificity: Selectivity refers to the ability of a method to distinguish the analyte from other components in the sample matrix, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. For mass spectrometry-based methods, monitoring specific ion transitions provides a high degree of selectivity and specificity.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These parameters are crucial for trace analysis in biological samples.

Validation studies for kavalactone analysis have established these parameters for various related compounds, providing a benchmark for methods that could be applied to 4'-Hydroxy-7,8-dihydrokavain.

Table 1: Limits of Quantification for Kavalactones and Flavokavains by UHPLC-UV

This table presents the Limit of Quantification (LOQ) values determined during the validation of a UHPLC-UV method for the analysis of major kavalactones and flavokavains in Piper methysticum.

CompoundLimit of Quantification (LOQ) (µg/mL)
Methysticin (B1662917)0.454
7,8-Dihydromethysticin (DHM)0.480
Kavain0.277
7,8-Dihydrokavain (DHK)0.686
Desmethoxyyangonin (DMY)0.189
Yangonin0.422
Flavokavain A (FKA)0.062
Flavokavain B (FKB)0.303
Flavokavain C (FKC)0.270

Table 2: Method Validation Parameters from Select Studies

This table summarizes key validation parameters from different analytical methods used for kavalactone analysis, which serve as a reference for developing methods for 4'-Hydroxy-7,8-dihydrokavain.

TechniqueAnalyteLinearity RangeLOQReference
HPLC-UVMajor KavalactonesNot Specified<1.2 µg/mL
HPLC-UVFlavokavainsNot Specified<0.35 µg/mL
LC-MS/MSKavain10 - 200 ng/mL10 ng/mL
HPLC-DADKavain5 - 100 ng/mL5 ng/mL
GC/MSKavain20 - 5000 ng/mL20 ng/mL

Ecological and Inter Species Biological Activities of Kavalactones

Fungicidal Activities

Studies on various kavalactones have demonstrated a range of fungicidal properties. However, no data currently exists that specifically implicates 4'-Hydroxy-7,8-dihydrokavain in these activities. The fungicidal effects of other kavalactones are typically evaluated against a panel of pathogenic fungi, with results often presented in terms of inhibitory concentrations. Without dedicated research, it is not possible to construct a data table for the fungicidal activities of 4'-Hydroxy-7,8-dihydrokavain.

Future Research Directions and Translational Perspectives

Elucidation of Minor Metabolic Pathways and Enzyme Kinetics

The primary metabolic pathways of kavalactones involve hydroxylation and demethylation, predominantly mediated by cytochrome P450 (CYP) enzymes, followed by conjugation with glucuronic acid or sulfate (B86663). nih.govresearchgate.net 4'-Hydroxy-7,8-dihydrokavain is a product of the hydroxylation of the phenyl ring of 7,8-dihydrokavain. nih.gov While the major metabolic routes are being established, the minor metabolic pathways of 4'-Hydroxy-7,8-dihydrokavain remain less understood. Future research should aim to identify and characterize these less prominent but potentially significant metabolic transformations.

Further investigation into the specific CYP isozymes responsible for the formation and subsequent metabolism of 4'-Hydroxy-7,8-dihydrokavain is warranted. While CYP2D6 has been identified as a major enzyme in kavalactone metabolism, the roles of other CYPs, such as CYP2C9, CYP2C19, and CYP3A4, in the biotransformation of this specific metabolite require more detailed exploration. wikipedia.org

A critical area for future investigation is the determination of the enzyme kinetics associated with the metabolic pathways of 4'-Hydroxy-7,8-dihydrokavain. Understanding the kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the enzymes involved will provide valuable insights into the efficiency and capacity of its metabolism. This knowledge is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Table 1: Key Research Questions for Metabolic Pathway Elucidation

Research QuestionRationale
What are the minor metabolites of 4'-Hydroxy-7,8-dihydrokavain?To gain a complete understanding of its metabolic fate and identify potentially bioactive or toxic byproducts.
Which specific enzyme isoforms are involved in these minor pathways?To better predict individual variability in metabolism due to genetic polymorphisms.
What are the kinetic parameters (Km, Vmax) for the key metabolic reactions?To quantify the rate of metabolism and assess the potential for metabolic saturation.

Comprehensive Characterization of Novel Molecular Targets

The pharmacological effects of kavalactones are attributed to their interactions with various molecular targets, including voltage-gated ion channels, GABAA receptors, and cyclooxygenase (COX) enzymes. wikipedia.org However, the specific molecular targets of 4'-Hydroxy-7,8-dihydrokavain have not been extensively studied. The introduction of a hydroxyl group on the phenyl ring can significantly alter the compound's polarity and binding affinities, potentially leading to interactions with novel molecular targets.

Future research should employ a multi-pronged approach to identify and validate these targets. This could involve computational methods, such as molecular docking studies, to predict potential binding partners, followed by in vitro validation using techniques like receptor binding assays and enzyme activity assays.

A comprehensive characterization of these novel targets will be instrumental in understanding the unique pharmacological profile of 4'-Hydroxy-7,8-dihydrokavain and may reveal new therapeutic applications. For instance, identifying high-affinity interactions with specific receptors or enzymes could pave the way for the development of more targeted and effective therapies.

Development of Selective Chemical Probes and Research Tools

The availability of selective chemical probes is indispensable for the detailed investigation of the biological functions of a molecule. Currently, there is a lack of such tools specifically designed for 4'-Hydroxy-7,8-dihydrokavain. The development of high-affinity and selective chemical probes, such as fluorescently labeled analogs or biotinylated derivatives, would greatly facilitate the study of its subcellular localization, target engagement, and downstream signaling pathways.

These research tools would enable more precise and sophisticated experimental approaches, including fluorescence microscopy, flow cytometry, and affinity purification-mass spectrometry, to visualize the compound's distribution within cells and to identify its interacting proteins. The synthesis of such probes would be a significant step forward in dissecting the molecular mechanisms of action of 4'-Hydroxy-7,8-dihydrokavain. acs.org

Exploration of Bioactivity in Understudied Biological Systems and Models

The primary focus of kavalactone research has been on their anxiolytic, sedative, and anti-inflammatory properties. wikipedia.orgfda.gov However, the bioactivity of 4'-Hydroxy-7,8-dihydrokavain in other, less-explored biological systems and disease models remains largely unknown. The structural modifications resulting from its metabolism could confer novel biological activities that are distinct from its parent compounds.

Future investigations should explore the potential effects of 4'-Hydroxy-7,8-dihydrokavain in a broader range of biological contexts. This could include its potential role in areas such as neuroprotection, metabolic disorders, and immunomodulation. The use of diverse in vitro and in vivo models, including cell lines and animal models relevant to these understudied areas, will be crucial for uncovering new therapeutic potentials.

Table 2: Potential Understudied Areas for Bioactivity Exploration

Biological System/ModelPotential Therapeutic Application
Neuronal cell cultures under oxidative stressNeuroprotective effects in neurodegenerative diseases.
Animal models of metabolic syndromeRegulation of glucose and lipid metabolism.
Co-cultures of immune cellsModulation of inflammatory responses in autoimmune disorders.

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of the pharmacology of 4'-Hydroxy-7,8-dihydrokavain. This knowledge will be vital for assessing its potential as a therapeutic agent and for ensuring the safe and effective use of kava-derived products.

Q & A

Q. What analytical methods are recommended for quantifying 4'-Hydroxy-7,8-dihydro Kavain in biological matrices?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for quantification. Analytical standards with ≥98% purity (HPLC) and validated protocols are critical to ensure accuracy. For example, UV/Vis detection at λmax = 234 nm has been employed for dihydrokavain derivatives . Method optimization should include calibration curves, recovery rates, and matrix effect assessments to address variability in biological samples.

Q. How can researchers distinguish 4'-Hydroxy-7,8-dihydro Kavain from structural analogs like kavain or dihydrokawain?

Differentiation requires spectral characterization (e.g., NMR for stereochemical confirmation) and chromatographic retention time comparisons. For instance, dihydrokavain ([α]/D = +29° in methanol) exhibits distinct optical rotation compared to kavain derivatives. Mass spectrometry (MS) can further resolve structural differences via fragmentation patterns .

Q. What are the primary metabolic pathways of 4'-Hydroxy-7,8-dihydro Kavain in mammalian systems?

In rats and humans, hydroxylation at the C-12 position is a major metabolic step, forming 12-hydroxykavain. CYP2C19 is the primary enzyme responsible for this bioactivation. Metabolites are excreted as glucuronide or sulfate conjugates in urine. Researchers should validate species-specific metabolism using hepatic microsomal assays or in vivo pharmacokinetic studies .

Advanced Research Questions

Q. How can contradictory data on the anxiolytic effects of 4'-Hydroxy-7,8-dihydro Kavain be resolved?

Discrepancies may arise from variations in compound purity, dosage, or model systems (e.g., chick social separation-stress vs. rodent assays). Systematic replication using standardized extracts (e.g., ≥98% purity) and dose-response analyses are essential. Additionally, co-administration with GABA receptor antagonists (e.g., bicuculline) can clarify mechanistic contributions .

Q. What experimental strategies optimize the synthesis of 4'-Hydroxy-7,8-dihydro Kavain and its analogs?

The Reformatsky reaction modified with Zn/Hg amalgam improves yield (10–60%) for dihydrokavain synthesis. Catalytic hydrogenation of pyrone precursors can generate novel analogs. Advanced techniques like flow chemistry or enantioselective catalysis may further enhance efficiency. Structural analogs should be characterized via X-ray crystallography to confirm stereochemistry .

Q. How do interspecies differences in 4'-Hydroxy-7,8-dihydro Kavain metabolism impact translational research?

Rats predominantly excrete hippuric acid and dihydrokavain, whereas humans show higher 12-hydroxykavain conjugates. To address this, use humanized CYP2C19 mouse models or primary human hepatocytes. Pharmacokinetic parameters (e.g., t1/2 = 0.63 hours in rats) must be adjusted for human extrapolation .

Q. What in vitro and in vivo models best elucidate the hepatotoxicity risks of 4'-Hydroxy-7,8-dihydro Kavain?

In vitro: Screen for mitochondrial toxicity and reactive oxygen species (ROS) generation in HepG2 cells. In vivo: Use chronic dosing studies in rodents with liver histopathology and serum ALT/AST monitoring. Metabolite profiling (e.g., 12-hydroxykavain) can identify toxic intermediates. Co-culture models with Kupffer cells may mimic immune-mediated hepatotoxicity .

Q. How can researchers validate the interaction between 4'-Hydroxy-7,8-dihydro Kavain and GABAA receptors?

Electrophysiological assays (e.g., patch-clamp on α4β2δ GABAA-transfected HEK cells) quantify potentiation of GABA currents. Competitive binding studies with radiolabeled muscimol or bicuculline determine receptor affinity. Knockout models (e.g., Gabra4<sup>-/-</sup> mice) can confirm receptor subtype specificity .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., LC-MS vs. immunoassays) and meta-analyses of published datasets.
  • Experimental Design : Include positive controls (e.g., diazepam for anxiolytic assays) and account for batch-to-batch variability in natural product extracts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.